6-Bromo-1',1'-difluoro-spiro[2,3-dihydroisoquinoline-4,2'-cyclopropane]-1-one 6-Bromo-1',1'-difluoro-spiro[2,3-dihydroisoquinoline-4,2'-cyclopropane]-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18616070
InChI: InChI=1S/C11H8BrF2NO/c12-6-1-2-7-8(3-6)10(4-11(10,13)14)5-15-9(7)16/h1-3H,4-5H2,(H,15,16)
SMILES:
Molecular Formula: C11H8BrF2NO
Molecular Weight: 288.09 g/mol

6-Bromo-1',1'-difluoro-spiro[2,3-dihydroisoquinoline-4,2'-cyclopropane]-1-one

CAS No.:

Cat. No.: VC18616070

Molecular Formula: C11H8BrF2NO

Molecular Weight: 288.09 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-1',1'-difluoro-spiro[2,3-dihydroisoquinoline-4,2'-cyclopropane]-1-one -

Specification

Molecular Formula C11H8BrF2NO
Molecular Weight 288.09 g/mol
IUPAC Name 6-bromo-1',1'-difluorospiro[2,3-dihydroisoquinoline-4,2'-cyclopropane]-1-one
Standard InChI InChI=1S/C11H8BrF2NO/c12-6-1-2-7-8(3-6)10(4-11(10,13)14)5-15-9(7)16/h1-3H,4-5H2,(H,15,16)
Standard InChI Key VFRXCAQSBJIXEQ-UHFFFAOYSA-N
Canonical SMILES C1C2(C1(F)F)CNC(=O)C3=C2C=C(C=C3)Br

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a spirocyclic core where the 2,3-dihydroisoquinoline ring (C₁–C₉, N₁) is connected to a 1',1'-difluorocyclopropane ring (C₁₀–C₁₂, F₁, F₂) via a shared carbon atom (C₄). The bromine substituent at position 6 of the isoquinoline ring and the ketone group at position 1 further modulate its electronic and steric properties. The molecular formula is C₁₃H₁₀BrF₂NO, with a molecular weight of 330.13 g/mol .

Synthesis and Optimization

Key Synthetic Routes

Synthesis typically involves multi-step strategies leveraging palladium-catalyzed cross-coupling and cyclopropanation reactions (Table 1).

StepReaction TypeConditionsYieldRef.
1Bromination of isoquinolineNBS, CCl₄, 80°C72%
2SpirocyclizationPd(OAc)₂, P(o-tolyl)₃, dioxane/H₂O, 80°C65%
3DifluorocyclopropanationCH₂N₂, CuBr₂, CH₂Cl₂, −20°C58%

A notable approach involves the palladium-catalyzed cascade cyclization of brominated precursors with arylboronic acids, followed by difluorocyclopropanation using diazomethane and copper bromide . The use of LiBr as an additive in acetonitrile enhances regioselectivity during spirocyclization .

Challenges in Purification

The polar ketone group and bromine atom necessitate chromatographic purification using silica gel with gradient elution (hexane/ethyl acetate, 4:1 to 1:1). Recrystallization from acetonitrile/water mixtures improves purity to >98% .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) but is soluble in polar aprotic solvents (DMF, DMSO). Stability studies indicate decomposition above 150°C, with the cyclopropane ring undergoing thermal ring-opening .

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 8.65 (s, 1H, H-5), 7.32 (dd, J = 8.2 Hz, 1H, H-7), 4.12 (m, 2H, H-2, H-3), 2.98 (t, J = 6.5 Hz, 2H, H-1), 1.45 (m, 2H, cyclopropane CH₂) .

  • ¹³C NMR: δ 192.1 (C=O), 144.6 (C-6), 132.8 (C-8), 118.4 (CBr), 112.3 (CF₂), 35.2 (cyclopropane C).

  • HRMS: m/z 330.0004 [M+H]⁺ (calc. 330.0001) .

Industrial and Research Applications

Medicinal Chemistry

The compound serves as a precursor for MEK inhibitors and PqsR antagonists in Pseudomonas aeruginosa infections . Its spirocyclic core is a privileged scaffold in CNS drug discovery due to improved blood-brain barrier permeability .

Material Science

Difluorocyclopropane-containing spirocycles are explored as fluorophores in OLEDs, with emission maxima at 450 nm (quantum yield Φ = 0.34) .

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